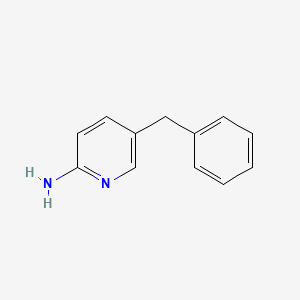

5-Benzylpyridin-2-amine

概要

説明

5-Benzylpyridin-2-amine: is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, featuring a benzyl group attached to the fifth position and an amine group at the second position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylpyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-aminopyridine and benzyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: Benzyl bromide is added dropwise to a solution of 2-aminopyridine and potassium carbonate in DMF. The mixture is then heated to reflux for several hours.

Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity while reducing production time and costs.

化学反応の分析

Types of Reactions

5-Benzylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form 5-benzylpiperidin-2-amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 5-benzylpiperidin-2-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis of 5-Benzylpyridin-2-amine Derivatives

The synthesis of this compound and its derivatives has been explored using various methods. Notably, the reaction between benzaldehyde and pyridin-2-amine has been established as a reliable route to produce this compound. The process typically involves the condensation reaction under controlled conditions, yielding products that can further undergo functionalization to enhance their biological activity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, compounds synthesized from this framework have shown significant anti-proliferative activity against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cells. The most potent derivatives demonstrated IC50 values in the low nanomolar range (25–50 nM), indicating strong inhibition of cell growth .

CSNK2A Inhibition

Another critical application of this compound is its role as an inhibitor of casein kinase 2 alpha (CSNK2A), an enzyme implicated in several cancers. Structure-activity relationship studies have revealed that modifications at the 5-position can enhance the potency and selectivity of these compounds as CSNK2A inhibitors. Some derivatives exhibited IC50 values less than 1 µM, showcasing their potential for antiviral activity alongside their anticancer properties .

Nanotechnology

This compound derivatives are also being investigated for their applications in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. The unique chemical structure allows for functionalization that can improve the solubility and bioavailability of therapeutic agents. For example, polyphenol-containing nanoparticles derived from this compound have shown promise in biomedical applications such as bioimaging and therapeutic delivery due to their antioxidative properties .

Antiviral Activity Study

In a recent study focusing on antiviral applications, researchers synthesized a series of 5-benzylamino derivatives and evaluated their activity against viral infections. The results indicated that certain analogs not only inhibited viral replication but also demonstrated favorable pharmacokinetic properties, making them suitable candidates for further development as antiviral therapeutics .

Cytotoxicity Assessment

A comprehensive cytotoxicity assessment was conducted on various synthesized derivatives against multiple cancer cell lines. This study provided insights into the structure-activity relationship, revealing that specific substitutions on the benzyl ring significantly enhanced anticancer activity while maintaining selectivity towards cancer cells over normal cells .

Tables

作用機序

The mechanism of action of 5-Benzylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

類似化合物との比較

Similar Compounds

2-Aminopyridine: Lacks the benzyl group, making it less hydrophobic.

5-Benzylpyridine: Lacks the amine group, reducing its ability to form hydrogen bonds.

5-Benzylpiperidin-2-amine: A reduced form with different electronic properties.

Uniqueness

5-Benzylpyridin-2-amine is unique due to the presence of both the benzyl and amine groups, which confer distinct chemical and biological properties

生物活性

5-Benzylpyridin-2-amine, also referred to as 5-(aminomethyl)-N-benzylpyridin-2-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a benzyl group at the 5-position and an amino group at the 2-position. This specific arrangement contributes to its unique biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 200.24 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not well-documented |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound is known to modulate the activity of certain proteins involved in cellular signaling pathways, which can lead to anti-proliferative effects in cancer cells.

Biological Activities

-

Anticancer Activity :

- Studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The compound has shown IC values ranging from 120 nM to over 350 nM depending on the specific analogs tested .

Cell Line IC (nM) HCT116 120–130 MDA-MB-231 200–350 - Antimicrobial Activity :

-

Neurological Applications :

- Due to its structural characteristics, this compound is also being explored for potential therapeutic applications in neurological disorders. Research indicates that it may serve as a lead compound for developing drugs targeting neurodegenerative diseases.

Study on Antiproliferative Activity

A comprehensive study focused on the synthesis and evaluation of various thieno[2-3-b]pyridine derivatives, including those containing benzyl substitutions similar to this compound. The results indicated that modifications at the benzyl position could enhance anticancer efficacy while maintaining low toxicity profiles .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has revealed that specific substitutions on the pyridine ring can significantly affect biological activity. For instance, the presence of alkoxy groups has been shown to enhance anti-proliferative effects, emphasizing the importance of molecular structure in drug design .

特性

IUPAC Name |

5-benzylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLZLNHYUDXOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540569 | |

| Record name | 5-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98477-40-8 | |

| Record name | 5-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。